Holmium

High-field magnets Magnetic flux concentrators Rare earth magnetism

Holmium (Ho, CAS 7440-60-0) is the definitive high-field rare earth for applications where magnetic flux density, 2.1 μm laser precision, and predictable neutron absorption are non-negotiable. Its 10.6 μB magnetic moment—the highest among naturally occurring elements[reference:0]—makes it indispensable for MRI pole tips and synchrotron insertion devices. The 2.1 μm Ho:YAG emission is the gold standard in urological laser surgery due to its optimal water absorption profile[reference:1]. As a distributed burnable poison with a 65-barn cross-section, it offers gradual reactivity control, avoiding the sharp suppression of gadolinium alternatives[reference:2]. Secure R&D or production quantities now.

Molecular Formula Ho
Molecular Weight 164.93033 g/mol
CAS No. 7440-60-0
Cat. No. B1197479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium
CAS7440-60-0
SynonymsHolmium
Molecular FormulaHo
Molecular Weight164.93033 g/mol
Structural Identifiers
SMILES[Ho]
InChIInChI=1S/Ho
InChIKeyKJZYNXUDTRRSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium Element CAS 7440-60-0: Properties, Specifications and Procurement Considerations


Holmium (Ho; CAS 7440-60-0) is a rare earth element in the lanthanide series with atomic number 67 and relative atomic mass 164.93 [1]. It is a relatively soft, malleable, silvery-white metal stable in dry air at room temperature, exhibiting a density of approximately 8.80 g/cm³, a melting point of 1472°C, and a boiling point of 2700°C [1]. Holmium possesses the highest magnetic moment (10.6 μB) of any naturally occurring element and has a high thermal neutron absorption cross-section (65 barns) [1][2]. These intrinsic properties underpin its specialized applications in high-field magnetic pole pieces, solid-state lasers (Ho:YAG at 2.1 μm), nuclear reactor control components, and optical calibration standards [1][2].

Why Generic Substitution Fails: Critical Differentiation of Holmium 7440-60-0 from In-Class Lanthanides


Substituting holmium with other heavy lanthanides (e.g., dysprosium, erbium, thulium) or more abundant rare earths (e.g., gadolinium) results in catastrophic performance failure in precision applications due to three non-overlapping property clusters. First, the magnetic flux concentration capability—defined by the 10.6 μB magnetic moment—is not merely incrementally higher but represents a discrete tier above neighboring lanthanides, with dyprosium (10.6 μB) being the only element achieving parity [1]. Second, in laser systems, the 2.1 μm emission wavelength of Ho:YAG is specific to water absorption coefficients; substituting thulium (~1.9 μm) or erbium (~1.5 μm) fundamentally alters tissue interaction profiles and pump source compatibility [2]. Third, in nuclear applications, the neutron absorption profile of holmium (65 barns) differs qualitatively from gadolinium (61,000–254,000 barns) in burnable poison kinetics and depletion behavior [3]. The evidence below quantifies precisely where and why holmium cannot be interchanged without compromising system specifications.

Holmium 7440-60-0 Quantitative Differentiation Evidence: Comparator-Based Performance Data


Magnetic Moment and Flux Concentration: Holmium vs. Dysprosium Parity Assessment

Holmium possesses the highest magnetic moment (10.6 μB) of any naturally occurring element, a property shared only with dysprosium among the lanthanides [1]. Experimental measurements on polycrystalline holmium give an effective moment of 10.9 Bohr magnetons, compared to a theoretical value of 10.6 Bohr magnetons assuming a 5I8 ground state [2]. This positions holmium and dysprosium in a distinct tier above terbium, erbium, and thulium for magnetic flux concentration applications. Below 20 K, holmium transitions to a ferromagnetic state, while at ambient conditions it remains paramagnetic [1]. The parity with dysprosium does not imply interchangeability; the Neel temperature of holmium (132 K) differs from that of dysprosium, resulting in distinct magnetic phase transition behavior under operational temperature cycling [3].

High-field magnets Magnetic flux concentrators Rare earth magnetism

Laser Emission Wavelength and Pump Source Compatibility: Ho:YAG vs. Tm:YAG vs. Er:YAG

Holmium-doped YAG (Ho:YAG) lasers emit at 2120 nm (2.1 μm) in pulsed mode, a wavelength that is strongly absorbed by water and biological tissues, enabling precise tissue ablation with minimal thermal injury zone (~0.5 mm) [1][2]. In contrast, thulium-doped YAG (Tm:YAG) emits at ~2010 nm (~2.0 μm) in continuous-wave or quasi-continuous mode [1], while erbium-doped YAG (Er:YAG) emits at 2940 nm, and erbium-doped fiber lasers emit around 1550 nm for telecommunications [3]. Critically, holmium lacks absorption bands at commercial diode laser wavelengths (~792 nm or ~980 nm), requiring either flash-lamp pumping or intracavity pumping via thulium-sensitized architectures [4]. Thulium, by comparison, has direct diode-pumpable absorption at 792 nm [4]. In clinical lithotripsy applications, high-power pulse-modulated Ho:YAG achieves ablation efficiency of 0.038 mm³/J and ablation speed of 0.40 mm³/s, statistically equivalent to SuperPulse thulium fiber laser (0.055 mm³/J, p=0.16; 0.42 mm³/s, p>0.9) [5].

Solid-state lasers Medical laser systems Urology lithotripsy

Thermal Neutron Absorption Cross-Section: Holmium as Burnable Poison vs. Gadolinium

Holmium exhibits a thermal neutron absorption cross-section of 65 barns, qualifying it as an effective neutron absorber for nuclear reactor control rods and burnable poison applications [1]. This cross-section is substantially lower than that of gadolinium, which possesses extraordinarily high cross-sections of 61,000 barns for 155Gd and 254,000 barns for 157Gd [2]. The quantitative difference (approximately three orders of magnitude) dictates entirely distinct reactor physics behavior. Gadolinium's extreme cross-section necessitates spatial concentration (lumped burnable poison rods) to leverage self-shielding effects that extend depletion time; its initial reaction rate is proportional to surface area, and depletion proceeds from the outside inward [2]. Holmium, with its moderate cross-section, functions as a distributed burnable neutron-eater that is slowly consumed without requiring the complex spatial engineering that gadolinium demands [3]. This makes holmium suitable for applications requiring gradual, predictable reactivity worth reduction rather than the sharp initial suppression characteristic of gadolinia.

Nuclear reactor control Burnable poisons Neutron absorption

Magnetocaloric Effect: Adiabatic Temperature Change in Holmium vs. Terbium

Holmium exhibits a significant magnetocaloric effect (MCE) with a measured adiabatic temperature change of 6.1°C at 136 K under a 7-tesla magnetic field change [1]. Under identical experimental conditions (7 T field change), terbium achieves a 10.3°C temperature change at 237 K [1]. Notably, holmium demonstrates no thermal hysteresis effect near its Néel temperature, a property shared with terbium in these measurements [1]. The Néel temperature of holmium is 132 K, while its Curie temperature (ferromagnetic transition) occurs at 20 K, resulting in strong MCE across a large temperature window [2]. This positions holmium as a candidate working medium for active magnetic regenerators operating in the cryogenic regime (20-136 K), distinct from terbium's higher-temperature operating range (~237 K) and gadolinium's near-room-temperature operation (~293 K) [3].

Magnetic refrigeration Cryogenic cooling Magnetocaloric materials

Optical Absorption Calibration: Holmium Oxide Sharp Spectral Peaks vs. Erbium Oxide

Holmium oxide (Ho₂O₃) and holmium oxide solutions in perchloric acid exhibit a series of sharp, well-defined optical absorption peaks across the spectral range of 200-900 nm, enabling their established use as wavelength calibration standards for optical spectrophotometers [1]. The absorption spectrum of Ho³⁺ ions in glass hosts shows eight distinct transitions from the ⁵I₈ ground state to excited states at specific wavelengths: ³H₆ (361 nm), ⁵G₄ (386 nm), ⁵G₅ (418 nm), ⁵G₆ (454 nm), ⁵F₃ (487 nm), ⁵S₂/⁵F₄ (537 nm), ⁵F₅ (640 nm), and ⁵I₆ (1151 nm) [2]. In contrast, erbium oxide glasses exhibit emission around 1.5 μm (1550 nm) for telecommunications applications rather than calibration functionality [3]. The wide band gap of Ho₂O₃ (5.3 eV) contributes to its color appearance varying with lighting conditions [1]. The narrow, stable, and reproducible peak positions of Ho³⁺ are unaffected by the borate or silicate host matrix and by the presence of co-dopants, confirming their suitability as intrinsic calibration references [4].

Spectrophotometer calibration Optical filters Wavelength standards

Structural Sensitivity: Holmium Ion Photoluminescence Response vs. Erbium in Silicate Glass Matrices

Holmium ions (Ho³⁺) exhibit greater sensitivity to structural changes in the host glass matrix compared to erbium ions (Er³⁺), as demonstrated in multicomponent silicate glasses modified with GeO₂, Al₂O₃, and ZnO [1]. The inclusion of ZnO induces the highest asymmetry in the host matrix around rare earth ions, leading to strong and broad photoluminescence with short fluorescence lifetime, while Al₂O₃ and GeO₂ addition results in highly symmetric matrices with narrow emission bands and longer decay [1]. This structural sensitivity means that the emission properties of Ho³⁺ (~2 μm) are more tunable via matrix engineering than those of Er³⁺ (~1.5 μm) [1]. In zinc-borotellurite glasses, ZBTHo glass exhibits higher density than ZBTEr, ZBTNd, and ZBTSm counterparts, suggesting superior radiation shielding potential [2]. The optical band gap energy for ZBTEr glass is higher than ZBTHo due to greater Coulomb repulsion energy for erbium [2].

Photoluminescence NIR emitters Glass matrix engineering

Holmium 7440-60-0 Best Research and Industrial Application Scenarios Based on Verified Differentiation


High-Field Magnetic Pole Pieces and Flux Concentrators

Holmium's 10.6 μB magnetic moment—the highest among naturally occurring elements and shared only with dysprosium—makes it essential for pole pieces in high-field research magnets and magnetic flux concentrators [1]. Below 20 K, holmium becomes ferromagnetic, enabling the generation of the strongest artificially-produced magnetic fields when placed within high-strength magnets [1]. Applications include synchrotron insertion devices, MRI magnet pole tips, and specialized scientific instrumentation requiring maximum flux density. The parity with dysprosium means either element can be selected based on supply chain availability and cost; however, holmium's distinct Néel temperature (132 K) may favor specific cryogenic operating regimes [2].

Medical Laser Systems: Urological Lithotripsy and Soft Tissue Surgery

Ho:YAG lasers emitting at 2120 nm are the gold standard for holmium laser enucleation of the prostate (HoLEP) and laser lithotripsy for kidney stones [1]. The 2.1 μm wavelength is strongly absorbed by water, producing superficial tissue ablation with a precise incision and a small thermal injury zone (~0.5 mm) [2]. In clinical trials, high-power pulse-modulated Ho:YAG achieves ablation efficiency of 0.038 mm³/J and ablation speed of 0.40 mm³/s, statistically equivalent to newer thulium fiber lasers for renal stones between 5-20 mm [3]. Procurement considerations include whether the facility has existing flash-lamp-pumped Ho:YAG infrastructure versus diode-pumped thulium systems [4].

Nuclear Reactor Burnable Poison and Control Components

Holmium's 65-barn thermal neutron absorption cross-section positions it as a distributed burnable neutron-eater in nuclear reactor control applications [1]. Unlike gadolinium (61,000-254,000 barns), which requires spatial concentration and complex self-shielding engineering, holmium provides gradual, predictable reactivity worth reduction without the sharp initial suppression characteristic of gadolinia [2]. Holmium is slowly consumed during reactor operation, converting to materials of relatively low absorption cross-section, making it suitable for flux profile shaping and long-cycle reactivity management [3]. Applications include control rod alloys, burnable poison pins, and neutron shielding materials.

Spectrophotometer Wavelength Calibration Standards

Holmium oxide (Ho₂O₃) is an established wavelength calibration standard for UV-Vis-NIR spectrophotometers due to its series of sharp, stable absorption peaks at 361, 386, 418, 454, 487, 537, 640, and 1151 nm [1][2]. These peaks arise from 4f-4f electronic transitions that are largely unaffected by the host matrix or co-dopants [3]. Commercial holmium oxide filters and perchloric acid solutions are used for instrument qualification in pharmaceutical, chemical, and materials testing laboratories. Erbium and other rare earth oxides lack the specific peak distribution and regulatory acceptance required for this metrological function.

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